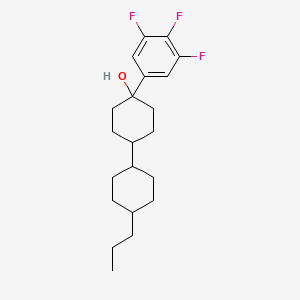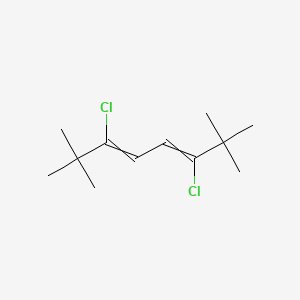
3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene is an organic compound with the molecular formula C12H18Cl2. It is characterized by the presence of two chlorine atoms and four methyl groups attached to an octadiene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene typically involves the chlorination of 2,2,7,7-tetramethylocta-3,5-diene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as sulfuryl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene exerts its effects involves interactions with various molecular targets. The presence of chlorine atoms and methyl groups influences its reactivity and interaction with other molecules. Specific pathways and targets depend on the context of its application, such as in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,7,7-Tetramethylocta-3,5-diyne: This compound shares a similar backbone but lacks chlorine atoms.
2,2,7,7-Tetramethylocta-3,5-diene: Similar structure but without the chlorine substituents.
3,6-Dichloro-2,2,7,7-tetramethyl-4-octyne: Contains chlorine atoms but differs in the position of the triple bond.
Uniqueness
The presence of chlorine atoms in 3,6-Dichloro-2,2,7,7-tetramethylocta-3,5-diene imparts unique reactivity and properties compared to its non-chlorinated analogs. This makes it a valuable compound for specific applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
655242-87-8 |
|---|---|
Molekularformel |
C12H20Cl2 |
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
3,6-dichloro-2,2,7,7-tetramethylocta-3,5-diene |
InChI |
InChI=1S/C12H20Cl2/c1-11(2,3)9(13)7-8-10(14)12(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
DDVJFYLBDQZFOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=CC=C(C(C)(C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


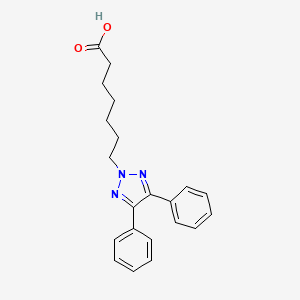
![4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B12546467.png)
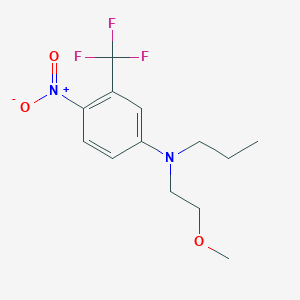
![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)

![9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole](/img/structure/B12546500.png)
![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)
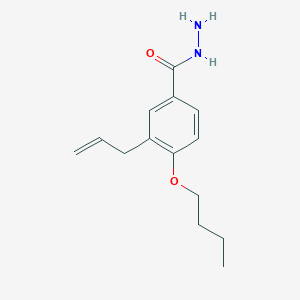

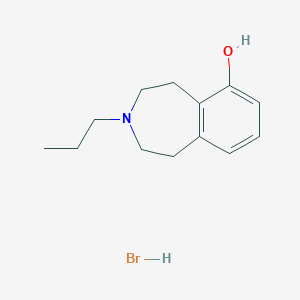
![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)

